molecular formula C6H13NO B170313 3,5-Dimethylmorpholine CAS No. 123-57-9

3,5-Dimethylmorpholine

Cat. No.: B170313
CAS No.: 123-57-9
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-UHFFFAOYSA-N
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Description

3,5-Dimethylmorpholine is an organic compound with the molecular formula C6H13NO. It is a derivative of morpholine, characterized by the presence of two methyl groups at the 3rd and 5th positions of the morpholine ring. This compound is a colorless liquid with a boiling point of approximately 143-144°C . It is used in various chemical processes and has applications in multiple fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of DL-Alaninol with hydroxyacetone . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under optimized conditions. The process involves the careful control of reaction parameters to maximize yield and minimize impurities. The product is then purified through distillation or other separation techniques to achieve the required quality for commercial use .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and alkylating agents are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3,5-Dimethylmorpholine involves its interaction with various molecular targets and pathways. It shows its action by central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This makes it a valuable compound in the study of cell biology and pharmacology.

Properties

IUPAC Name

3,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKHWJFKHDRFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274491
Record name 3,5-Dimethylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-57-9
Record name 3,5-Dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-57-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylmorpholine
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Record name 3,5-Dimethylmorpholine
Source EPA DSSTox
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Record name 3,5-dimethylmorpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3,5-dimethylmorpholine be utilized in asymmetric synthesis?

A: Yes, the (S,S)-enantiomer of this compound has shown promise as a C2-symmetric chiral auxiliary in organic synthesis. Research demonstrates its effectiveness in [4+2] cycloaddition reactions, specifically in the synthesis of 4-oxohexahydropyridazine derivatives. [, ] This application highlights its potential for influencing stereoselectivity in organic reactions.

Q2: Are there any examples of stereoselective synthesis utilizing this compound as a building block?

A: Research describes a stereoselective synthesis of trans-3,5-dimethylmorpholine through the aminomercuration-demercuration of diallyl ether using mercury(II) nitrate and carbamates. [] This reaction pathway showcases a method for directly incorporating the this compound scaffold into larger molecules with defined stereochemistry.

Q3: Has this compound been used in the synthesis of biologically active compounds?

A: Yes, a study describes the first enantioselective synthesis of S-(-)-1-[3-(4-tert-butylphenyl)-2-methyl]propyl-cis-3,5-dimethylmorpholine (also known as S-(-)-fenpropimorph), a potent fungicide. [] This synthesis utilizes a chemoenzymatic approach, highlighting the versatility of this compound as a building block for biologically relevant molecules.

Q4: What insights do these research papers offer regarding the broader applications of this compound?

A: The research highlights the versatility of this compound in various chemical contexts. It serves as a valuable building block for synthesizing complex molecules, particularly in creating chiral compounds. [, , ] Additionally, its use as a chiral auxiliary showcases its potential in asymmetric synthesis, opening doors for developing new and improved synthetic routes for various chemical entities. [, ]

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